molecular formula C13H15ClN2O2 B1388332 2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride CAS No. 1185294-32-9

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride

Cat. No. B1388332
M. Wt: 266.72 g/mol
InChI Key: UBOMZXQWFHZKIN-UHFFFAOYSA-N
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Description

“2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity . Another method reported by Yang and co-workers involved the synthesis of protected imidazoles via a BF3·Et2O promoted reaction of triazoles and nitriles .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions due to their amphoteric nature, showing both acidic and basic properties . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

properties

IUPAC Name

2-[2-(1-methylimidazol-2-yl)ethyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-15-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13(16)17;/h2-5,8-9H,6-7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOMZXQWFHZKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCC2=CC=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
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2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
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2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
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2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
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2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
Reactant of Route 6
2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride

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